molecular formula C21H18FN5OS B12138000 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B12138000
M. Wt: 407.5 g/mol
InChI Key: YNFPFBUTSIIMEB-UHFFFAOYSA-N
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Description

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a tetrazole ring

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of an α,β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrole ring with a fluorophenyl group, often using a halogenation reaction.

    Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the ethanone moiety is replaced by the tetrazole group.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl and tetrazole groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and tetrazole groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone include:

The uniqueness of this compound lies in its combination of the pyrrole and tetrazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN5OS

Molecular Weight

407.5 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H18FN5OS/c1-14-12-19(15(2)26(14)17-10-8-16(22)9-11-17)20(28)13-29-21-23-24-25-27(21)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3

InChI Key

YNFPFBUTSIIMEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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